molecular formula C19H17N3O2S B11468312 2-amino-7-[3-(benzyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-[3-(benzyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11468312
M. Wt: 351.4 g/mol
InChI Key: LERPZRBSKKNPOP-UHFFFAOYSA-N
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Description

2-AMINO-7-[3-(BENZYLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that combines the structural motifs of thiazole and pyridine.

Preparation Methods

The synthesis of 2-AMINO-7-[3-(BENZYLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of thiazolidinone with aldehydes through a Knoevenagel condensation followed by a Michael addition . This multicomponent one-pot method is both environmentally friendly and highly efficient .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where different substituents replace the existing groups on the molecule.

Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and arylidenemalononitrile . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-7-[3-(BENZYLOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

2-amino-7-(3-phenylmethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H17N3O2S/c20-19-22-18-17(25-19)15(10-16(23)21-18)13-7-4-8-14(9-13)24-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H2,20,22)(H,21,23)

InChI Key

LERPZRBSKKNPOP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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